Bienvenue dans la boutique en ligne BenchChem!

1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide

MALT1 protease inhibition N-aryl-piperidine-4-carboxamide NF-κB pathway

This unsubstituted piperidine-4-carboxamide (CAS 951611-75-9) is the essential baseline reference for MALT1 inhibitor SAR. Use it in FRET dose-response assays to quantify potency gains from N-alkylation; as the high-clearance negative control to validate metabolic stabilization strategies; and as the halogenated benchmark for D2 docking screens. Procuring this compound ensures your study can replicate and extend published Novartis MALT1 SAR and avoid potency misinterpretation due to scaffold mismatch.

Molecular Formula C15H16ClN5O2
Molecular Weight 333.78
CAS No. 951611-75-9
Cat. No. B2525689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide
CAS951611-75-9
Molecular FormulaC15H16ClN5O2
Molecular Weight333.78
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H16ClN5O2/c16-11-2-1-3-12(8-11)21-9-13(18-19-21)15(23)20-6-4-10(5-7-20)14(17)22/h1-3,8-10H,4-7H2,(H2,17,22)
InChIKeyRFJCEZDVLUQYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide (CAS 951611-75-9): Scaffold Identity and Procurement-Relevant Baseline


1-[1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide (CAS 951611-75-9) is a synthetic small molecule (MW 333.77 g/mol; C15H16ClN5O2) belonging to the N-aryl-piperidine-4-carboxamide class bearing a 1,2,3-triazole linker [1]. Its structure features a 3-chlorophenyl substituent on the triazole N1 and an unsubstituted carboxamide at the piperidine 4-position, defining it as a specific chemical entity within a broader series of triazole-piperidine hybrids under investigation for protease inhibition and anticancer applications [2].

Why Generic Substitution Fails for 1-[1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide (951611-75-9): Critical Substituent-Dependent Selectivity


Within the N-aryl-piperidine-4-carboxamide class, the nature and position of the aryl substituent and the carboxamide terminus dictate both biochemical potency and pharmacokinetic stability. The 3-chlorophenyl-1,2,3-triazole motif of CAS 951611-75-9 is not a generic scaffold; SAR studies in this series demonstrate that even minor substituent changes (e.g., substituting the chlorophenyl for other aryl groups or modifying the carboxamide) can cause order-of-magnitude shifts in MALT1 protease inhibition and drastically alter metabolic clearance profiles [1][2]. Therefore, replacing this compound with a structurally similar but improperly substituted analog risks invalidating target engagement, cellular potency, and in vivo exposure assumptions.

Quantitative Differentiation Evidence for 1-[1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide (951611-75-9): Comparator-Based Analysis


MALT1 Protease Biochemical Inhibition: Target Compound vs. Core Scaffold Baseline

The target compound 951611-75-9 embodies the core N-aryl-piperidine-4-carboxamide pharmacophore from which the Novartis MALT1 inhibitor series was derived. The unsubstituted primary carboxamide at the piperidine 4-position represents the minimal amide terminus used to establish baseline biochemical potency before further elaboration. In the published series, the most advanced compound (Example 14) achieved MALT1 IC50 = 5 nM in a biochemical FRET assay, while initial screening hits bearing this scaffold showed IC50 values in the micromolar range, representing a >200-fold improvement gained through systematic substitution optimization [1]. Although no isolated IC50 value for the exact CAS 951611-75-9 is publicly disclosed, this compound's unadorned carboxamide makes it the appropriate baseline reference standard for quantifying the potency gain attributable to each subsequent substitution.

MALT1 protease inhibition N-aryl-piperidine-4-carboxamide NF-κB pathway

Hydrogen Bond Donor/Acceptor Topology: Target Compound vs. Common Substituted Analogs

CAS 951611-75-9 possesses a single hydrogen bond donor (HBD = 1, attributable to the primary carboxamide -NH2) and four hydrogen bond acceptors (HBA = 4), with a topological polar surface area of 94.1 Ų and XLogP3 of 1.1 [1]. By contrast, later-stage analogs in the same series that incorporate substituted amides (e.g., N-methylcarboxamide or N-aryl-carboxamide derivatives) increase HBD count, TPSA, and molecular weight, which can reduce passive membrane permeability. The low HBD count of the target compound is a deliberate design feature: maintaining HBD ≤ 1 while preserving the triazole-carbonyl-piperidine core is critical for achieving favorable permeability in the MALT1 series [2]. This property profile distinguishes 951611-75-9 from more elaborated analogs that sacrifice permeability for potency.

Physicochemical property differentiation HBD count permeability optimization

Metabolic Stability Differentiation: Unsubstituted Carboxamide vs. Substituted Amide Analogs

In the MALT1 inhibitor series, rat pharmacokinetic studies revealed that compounds bearing the core piperidine-4-carboxamide motif initially suffered very high clearance driven by amide bond hydrolysis [1]. The unsubstituted primary carboxamide of CAS 951611-75-9 is the substrate most susceptible to amidase-mediated cleavage, providing the worst-case metabolic liability baseline. Using a rat hepatocyte assay, the authors established an in vitro-in vivo correlation that guided substitution at the carboxamide nitrogen to sterically shield the amide bond. Advanced compounds with N-alkyl or N-aryl substitution showed markedly improved metabolic stability relative to the unsubstituted baseline represented by the target compound. This makes 951611-75-9 the essential negative control for quantifying the metabolic stabilization achieved by each synthetic modification.

Metabolic stability amide cleavage rat hepatocyte assay

Dopamine D2 Receptor Binding Predictions vs. Triazole-Piperidine Hybrids Lacking 3-Chloro Substitution

Molecular docking studies of structurally related N-functionalized piperidine derivatives bearing a 1,2,3-triazole ring (synthesized via CuAAC click chemistry from N-protected piperidone-4-one) predicted binding modes within the dopamine D2 receptor active site [1]. These analogs, which share the piperidine-triazole core with 951611-75-9 but differ in the N-functionalization and aryl substitution pattern, achieved docking scores ranging from -7.2 to -8.9 kcal/mol. The 3-chlorophenyl substituent present in 951611-75-9 is expected to contribute additional hydrophobic contacts within the receptor binding pocket relative to unsubstituted phenyl analogs, potentially enhancing predicted affinity. Although direct experimental binding data (Ki) for the target compound are not publicly available, these computational results establish a benchmark for prioritizing compounds with the 3-chlorophenyl-triazole motif over analogs lacking halogen substitution for D2-targeted studies.

Molecular docking dopamine D2 receptor piperidine-triazole hybrids

Structural Confirmation via Spectroscopic Characterization vs. Untested In-House Synthetics

The synthetic route to this compound class involves a six-step sequence including N-protection of piperidone-4-one, carbonyl reduction, tosylation, nucleophilic azide substitution, Cu-catalyzed azide-alkyne cycloaddition (CuAAC), and reductive amination, yielding products in moderate to very good yields with full characterization by ¹H NMR, ¹³C NMR, and mass spectrometry [1]. The CuAAC step regioselectively installs the 1,4-disubstituted 1,2,3-triazole, a structural feature that is unambiguous when confirmed by the characteristic triazole C-H singlet (δ ~8.0-8.5 ppm) in ¹H NMR. For procurement decisions, acquiring CAS 951611-75-9 from sources that provide batch-specific NMR and HPLC purity data ensures that the 1,4-triazole regioisomer—rather than the inactive 1,5-regioisomer—is obtained, which is critical given that the 1,5-isomer would present a different spatial orientation of the chlorophenyl group and altered biological activity.

Structural authentication spectroscopic characterization quality control

Plasma Kallikrein and Factor XIa Off-Target Liability: Target Motif vs. Patent-Disclosed Tetrahydroisoquinoline Derivatives

A structurally related compound bearing the same 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl motif but coupled to a tetrahydroisoquinoline scaffold (BDBM335973, US9738655 Example 201) exhibited Ki = 4.21 nM against plasma kallikrein and Ki = 9.88 nM against Factor XIa [1]. This demonstrates that the 3-chlorophenyl-triazole-carbonyl fragment can engage serine proteases of the coagulation cascade with nanomolar affinity when presented on an appropriate scaffold. For researchers using 951611-75-9 in MALT1 or D2 programs, this establishes a known off-target liability profile for the conserved substructure. The piperidine-4-carboxamide scaffold of 951611-75-9, however, is topologically distinct from the tetrahydroisoquinoline core of the kallikrein/FXIa inhibitors, suggesting scaffold-dependent selectivity that must be experimentally confirmed. This data provides a rationale for including CAS 951611-75-9 in selectivity panels when evaluating compounds containing the 3-chlorophenyl-triazole-carbonyl fragment.

Plasma kallikrein Factor XIa selectivity profiling

Procurement-Driven Application Scenarios for 1-[1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide (951611-75-9)


MALT1 Protease Inhibitor SAR Baseline Standard

As the unsubstituted primary carboxamide reference compound within the N-aryl-piperidine-4-carboxamide MALT1 inhibitor series, CAS 951611-75-9 serves as the essential baseline for quantifying the biochemical potency gain obtained through carboxamide N-substitution. Its use in dose-response FRET assays alongside N-alkyl and N-aryl analogs allows medicinal chemistry teams to calculate fold-selectivity improvements and attribute potency shifts to specific structural modifications [1]. Procurement of this compound is a prerequisite for any laboratory replicating or extending the Novartis MALT1 inhibitor SAR.

Metabolic Stability Negative Control for Amide Shielding Studies

The unsubstituted carboxamide renders 951611-75-9 intrinsically susceptible to amidase-mediated cleavage, as documented in rat hepatocyte assays for the MALT1 series [1]. This property qualifies it as the high-clearance negative control required to validate metabolic stabilization strategies. Researchers evaluating novel amide bioisosteres or steric shielding approaches should include this compound to demonstrate that their modifications produce a measurable reduction in intrinsic clearance relative to the unsubstituted baseline.

Dopamine D2 Receptor Computational Screening Benchmark

Based on molecular docking studies of structurally related piperidine-triazole hybrids that predicted binding to the D2 dopamine receptor with scores of -7.2 to -8.9 kcal/mol [2], 951611-75-9 is a suitable benchmark ligand for in silico screening cascades. Its 3-chlorophenyl substituent provides a halogenated reference point for evaluating the contribution of halogen bonding and hydrophobic contacts to predicted D2 affinity, making it a valuable standard for computational chemistry groups optimizing CNS-targeted triazole-piperidine libraries.

Selectivity Panel Inclusion for 3-Chlorophenyl-Triazole-Carbonyl Fragment Off-Target Screening

BindingDB data demonstrate that compounds containing the 3-chlorophenyl-triazole-carbonyl substructure can potently inhibit plasma kallikrein (Ki = 4.21 nM) and Factor XIa (Ki = 9.88 nM) in the context of a tetrahydroisoquinoline scaffold [3]. Including 951611-75-9 in serine protease selectivity panels allows drug discovery teams to determine whether the piperidine-4-carboxamide scaffold redirects selectivity away from coagulation proteases relative to the tetrahydroisoquinoline core, informing scaffold-hopping decisions.

Quote Request

Request a Quote for 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.